2-Acetylamino-3-cyclopropylpropionic acid
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Overview
Description
2-Acetylamino-3-cyclopropylpropionic acid is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is a derivative of propionic acid, featuring an acetylamino group and a cyclopropyl group attached to the propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-cyclopropylpropionic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopropylalanine, which is a cyclopropyl derivative of alanine.
Acetylation: The amino group of cyclopropylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction forms the acetylamino group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-3-cyclopropylpropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetylamino-3-cyclopropylpropionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Acetylamino-3-cyclopropylpropionic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid
- 2-(4-Acetylamino-benzenesulfonylamino)-3-phenyl-propionic acid
- 2-(2-Chloro-acetylamino)-3-(1H-indol-3-yl)-propionic acid
Uniqueness
2-Acetylamino-3-cyclopropylpropionic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on biological activity and chemical reactivity .
Properties
IUPAC Name |
2-acetamido-3-cyclopropylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFPQYGJPTFQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473050 |
Source
|
Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-69-5 |
Source
|
Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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